molecular formula C12H19NO4 B13548670 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid

Cat. No.: B13548670
M. Wt: 241.28 g/mol
InChI Key: ZDKMDPPQMCOHEX-UHFFFAOYSA-N
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Description

This compound features a bicyclo[3.1.0]hexane core, a fused cyclopropane-cyclohexane system, with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid at position 1. The bicyclic framework imposes significant conformational rigidity, making it valuable in medicinal chemistry for designing constrained peptide analogs or enzyme inhibitors. The Boc group enhances stability during synthetic processes, particularly under basic conditions, while the carboxylic acid enables further functionalization (e.g., amide coupling) .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

ZDKMDPPQMCOHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Esters, amides.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

(a) Bicyclo[2.1.1]Hexane Derivatives
  • Example: 4-[(tert-Butoxycarbonyl)Amino]Bicyclo[2.1.1]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{11}\text{H}{17}\text{NO}_4 $. Molecular Weight: 243.26 g/mol. Key Difference: Smaller bicyclic system ([2.1.1] vs.
(b) Oxabicyclo and Spiro Derivatives
  • Example: 4-({[(Tert-Butoxy)Carbonyl]Amino}Methyl)-1-Methyl-2-Oxabicyclo[2.1.1]Hexane-3-Carboxylic Acid Molecular Formula: $ \text{C}{13}\text{H}{21}\text{NO}_5 $. Molecular Weight: 271.31 g/mol.

Functional Group Modifications

(a) Boc vs. Benzyloxycarbonyl (Cbz) Protection
  • Example: 4-(((Benzyloxy)Carbonyl)Amino)Bicyclo[2.1.1]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{15}\text{H}{17}\text{NO}_4 $. Key Difference: The Cbz group is cleaved via hydrogenolysis, whereas Boc is removed under acidic conditions (e.g., TFA). This distinction guides synthetic strategies for orthogonal protection .
(b) Azabicyclo Derivatives
  • Example: rac-(1R,5S)-3-[(Tert-Butoxy)Carbonyl]-5-(Methoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-1-Carboxylic Acid Molecular Formula: $ \text{C}{13}\text{H}{19}\text{NO}_6 $. Molecular Weight: 285.30 g/mol. Key Difference: Introduction of a nitrogen atom (azabicyclo) alters electronic properties and basicity, influencing interactions with biological targets .

Physicochemical and Stability Profiles

Compound Class Solubility Stability Applications
Bicyclo[3.1.0]Hexane (Target) Low in water Stable under basic conditions Peptide mimics, enzyme inhibitors
Oxabicyclo Derivatives Moderate in water Sensitive to strong acids/bases Solubility-enhanced drug candidates
Cbz-Protected Analogs Low in water Labile to hydrogenolysis Intermediate in multistep synthesis
Azabicyclo Derivatives Variable pH-dependent stability Constrained scaffolds for CNS drugs

Data compiled from .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-protected bicyclic amino acid, is a compound characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • IUPAC Name : (1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid

The rigid bicyclic structure of this compound may influence its binding affinity and specificity toward biological targets, making it a candidate for further biological investigations .

The mechanism of action for 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, allowing the free amino group to interact with enzymes or receptors. This structural feature enables the compound to participate in various biochemical pathways, potentially leading to therapeutic effects .

Biological Activity

While specific biological activities of this compound are not extensively documented, similar compounds have shown promise in various biological contexts:

  • Enzyme Inhibition : Compounds with similar bicyclic structures have been studied for their roles in enzyme-substrate interactions, particularly as inhibitors in biochemical pathways .
  • Receptor Affinity : Research on bicyclo[3.1.0]hexane derivatives has indicated potential affinity for adenosine receptors, which are important targets in inflammation and cancer treatment .

Table 1: Comparison of Biological Activities of Bicyclic Amino Acids

Compound NameBiological ActivityReference
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acidPotential enzyme interactions
Bicyclo[3.1.0]hexane-based nucleosidesModerate A3 receptor affinity
PF-07321332SARS-CoV-2 Mpro inhibitor

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of bicyclic compounds similar to 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid:

  • Adenosine A3 Receptor Ligands : A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinity towards P1 receptors, demonstrating moderate activity and selectivity which could be beneficial for therapeutic applications .
  • SARS-CoV-2 Inhibition : Although not directly related to the compound , studies on similar bicyclic structures have shown promising results as inhibitors of viral proteases, suggesting a potential pathway for exploring antiviral properties in related compounds .

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